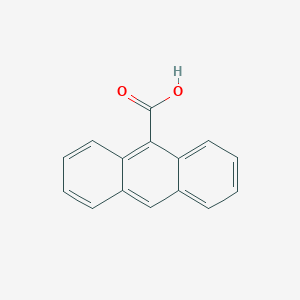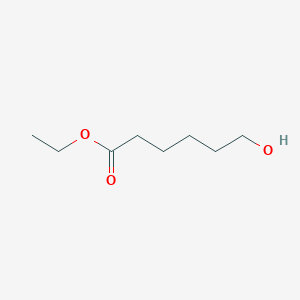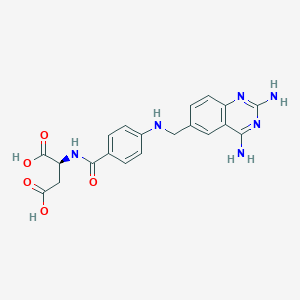
Quinaspar
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinaspar is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of spirocyclic iminophosphoranes. Quinaspar has shown promising results in various preclinical studies, and its unique chemical structure makes it a potential candidate for drug development.
Mecanismo De Acción
Quinaspar is believed to exert its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Efectos Bioquímicos Y Fisiológicos
Quinaspar has been shown to modulate various cellular pathways, leading to its potential therapeutic effects. It has been shown to decrease the production of inflammatory mediators, induce apoptosis in cancer cells, and inhibit viral replication. Additionally, it has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinaspar has several advantages as a research tool. Its unique chemical structure makes it a potential candidate for drug development. Additionally, it has been shown to have low toxicity and high potency. However, the synthesis of Quinaspar is a multi-step process that requires expertise in synthetic chemistry, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for Quinaspar research. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, its potential use as an anti-cancer agent and anti-viral agent should be further explored. Furthermore, the development of new synthetic methods for the synthesis of Quinaspar may increase its accessibility to researchers. Overall, Quinaspar has shown great potential as a research tool and a potential drug candidate.
Métodos De Síntesis
The synthesis of Quinaspar involves the reaction of an aldehyde with a phosphorane to form a spirocyclic intermediate. This intermediate is then treated with an amine to obtain the final product. The synthesis of Quinaspar is a multi-step process that requires expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
Quinaspar has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent. Its unique chemical structure makes it a potential candidate for drug development.
Propiedades
Número CAS |
18921-65-8 |
|---|---|
Nombre del producto |
Quinaspar |
Fórmula molecular |
C20H20N6O5 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H20N6O5/c21-17-13-7-10(1-6-14(13)25-20(22)26-17)9-23-12-4-2-11(3-5-12)18(29)24-15(19(30)31)8-16(27)28/h1-7,15,23H,8-9H2,(H,24,29)(H,27,28)(H,30,31)(H4,21,22,25,26)/t15-/m0/s1 |
Clave InChI |
RJMVWPJFVJJJLO-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



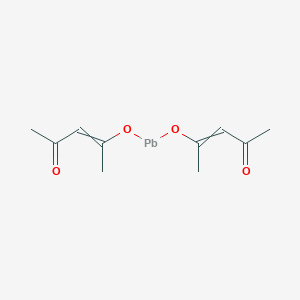
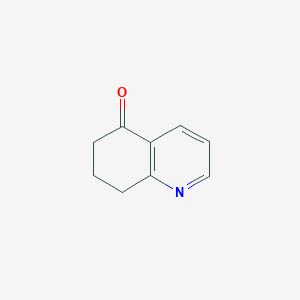
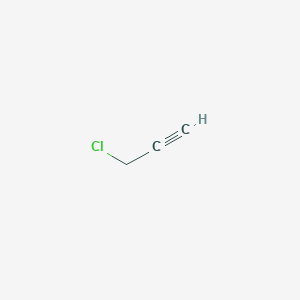
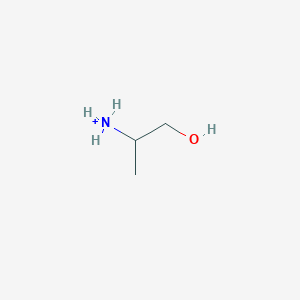
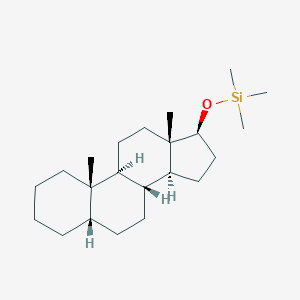
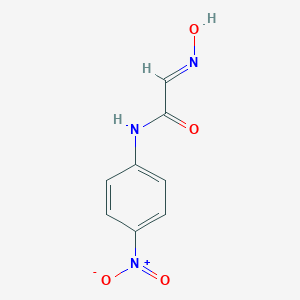
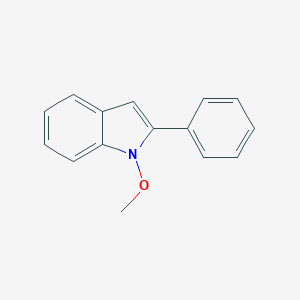
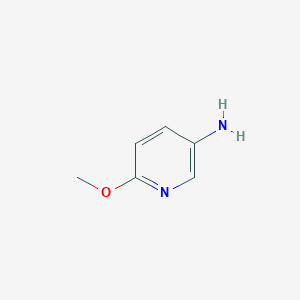
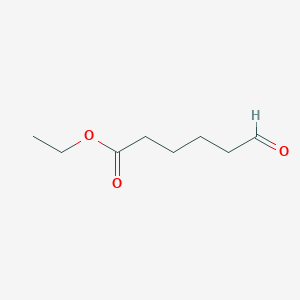
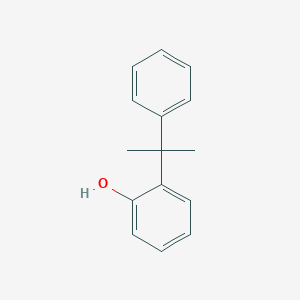
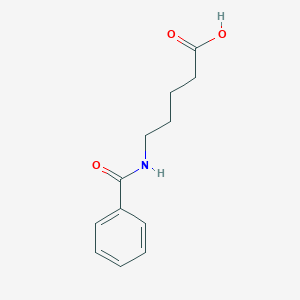
![2-Methylbenzo[cd]indole](/img/structure/B105486.png)
